molecular formula C22H27N3O3 B11308681 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11308681
M. Wt: 381.5 g/mol
InChI Key: IWMSDSUZUNJJHF-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a furan ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using 5-methylfuran and an acyl chloride.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the benzofuran core with the furan-piperazine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperazine rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzofuran core.

    Substitution: Nucleophilic substitution reactions can take place at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidation of the furan ring can lead to the formation of furanones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: Substitution reactions can produce various substituted piperazine derivatives.

Scientific Research Applications

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methylfuran: A simpler furan derivative with similar reactivity.

    4-methylpiperazine: Shares the piperazine moiety but lacks the benzofuran and furan rings.

    Benzofuran: The core structure without the additional functional groups.

Uniqueness

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a furan ring, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H27N3O3/c1-15-8-9-20(27-15)18(25-12-10-24(3)11-13-25)14-23-22(26)21-16(2)17-6-4-5-7-19(17)28-21/h4-9,18H,10-14H2,1-3H3,(H,23,26)

InChI Key

IWMSDSUZUNJJHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=C(C3=CC=CC=C3O2)C)N4CCN(CC4)C

Origin of Product

United States

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